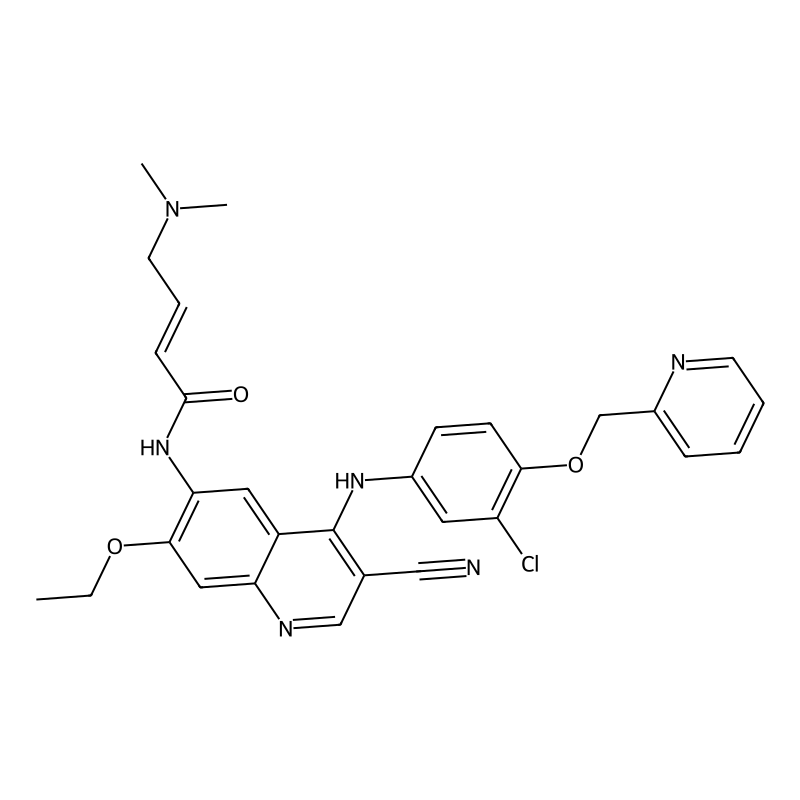

Neratinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of EGFR Signaling:

- Neratinib acts by competitively binding to the ATP-binding pocket of EGFR 1 and 2, thereby blocking their downstream signaling pathways. These pathways are crucial for cell proliferation, survival, and metastasis.

Treatment of EGFR-Mutant Cancers:

- Scientific research has focused on the effectiveness of Neratinib in treating cancers with EGFR mutations, such as non-small cell lung cancer (NSCLC). Mutations in EGFR can lead to uncontrolled cell growth and tumor formation. Neratinib's ability to inhibit EGFR signaling holds promise for targeting these cancers.

Combination Therapy:

- Research suggests that Neratinib might be more effective when combined with other therapies. For instance, combining Neratinib with Erlotinib (another EGFR inhibitor) has shown promising results in clinical trials for NSCLC.

Overcoming Resistance:

- Scientific research is also investigating Neratinib's potential to overcome resistance to other EGFR-targeted therapies. Some cancers develop resistance to these therapies over time, rendering them ineffective. Neratinib's mechanism of action might help overcome such resistance.

Ongoing Research:

Neratinib is an irreversible tyrosine kinase inhibitor primarily targeting the epidermal growth factor receptor family, specifically the human epidermal growth factor receptor 2. It is used in the treatment of breast cancer, particularly in patients with HER2-positive tumors that have been previously treated with trastuzumab. The drug functions by inhibiting autophosphorylation of the receptors, thereby blocking downstream signaling pathways that promote tumor growth and survival .

Neratinib's mechanism of action involves binding to the adenosine triphosphate-binding site of the epidermal growth factor receptors. This binding prevents the phosphorylation of tyrosine residues, which is crucial for receptor activation and subsequent signaling cascades associated with cell proliferation and survival. The compound undergoes metabolic reactions primarily through cytochrome P450 3A4, leading to the formation of several metabolites, including M3, M6, and M7, which also exhibit biological activity .

Neratinib exhibits significant antitumor activity in various cancer cell lines expressing EGFR and HER2. Clinical trials have demonstrated its efficacy in improving invasive disease-free survival in patients with early-stage HER2-positive breast cancer. The drug's half-life ranges from 7 to 17 hours, and it is primarily excreted through feces . Common adverse effects include diarrhea, nausea, vomiting, and fatigue, necessitating careful monitoring during treatment .

- Formation of key intermediates: Utilizing reactions such as nucleophilic substitutions or coupling reactions to create a core structure.

- Functionalization: Introducing specific functional groups through various organic reactions like alkylation or acylation.

- Final cyclization: Completing the structure by forming the final cyclic compound through condensation reactions.

The exact synthetic pathway can vary based on the desired purity and yield but generally adheres to established organic synthesis protocols .

Neratinib is primarily indicated for:

- Early-Stage HER2-Positive Breast Cancer: Following adjuvant treatment with trastuzumab.

- Metastatic HER2-Positive Breast Cancer: In combination with capecitabine for patients who have received multiple prior anti-HER2 therapies.

Clinical studies have shown that neratinib improves progression-free survival compared to other treatments in similar patient populations .

Neratinib interacts significantly with other medications due to its metabolism via cytochrome P450 3A4. Co-administration with strong or moderate CYP3A4 inhibitors can increase neratinib concentrations, leading to heightened toxicity risks. Conversely, CYP3A4 inducers may reduce its efficacy by lowering systemic exposure. Additionally, gastric acid-reducing agents can significantly decrease neratinib absorption .

Several compounds share structural or functional similarities with neratinib, particularly within the class of tyrosine kinase inhibitors. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Lapatinib | Dual inhibitor of EGFR and HER2 | Used for advanced breast cancer; oral administration |

| Trastuzumab | Monoclonal antibody targeting HER2 | Works via immune-mediated mechanisms |

| Afatinib | Irreversible inhibitor targeting multiple EGFR family members | Approved for non-small cell lung cancer |

| Osimertinib | Selective inhibitor of mutant EGFR | Specifically targets T790M mutation |

Neratinib's unique feature lies in its irreversible binding nature, providing sustained inhibition of target receptors compared to reversible inhibitors like lapatinib. This characteristic may contribute to its efficacy in certain patient populations who have become resistant to other therapies .

Neratinib synthesis involves multiple sophisticated chemical transformations that have been extensively studied to optimize both yield and environmental impact. The current industrial synthesis of neratinib is accomplished through a four to five-step process [1] [2] that represents a convergent synthetic approach combining quinoline core construction with strategic side chain installations.

Condensation and Reduction Reaction Pathways

The primary synthetic route for neratinib relies heavily on condensation reactions as the key bond-forming strategy. The synthesis begins with the condensation and cyclization of 3-ethoxy-4-[(E)-4-(dimethylamino)-2-butenamide] aniline with triethyl orthoformate and malononitrile to form the quinoline core structure [3]. This cyclization reaction employs aluminum chloride as the catalyst system and proceeds optimally at temperatures between 120-140°C [3].

The condensation mechanism involves the initial formation of an imine intermediate through the reaction of the aniline derivative with triethyl orthoformate, followed by cyclization with malononitrile. The presence of the electron-withdrawing nitrile group facilitates the ring closure through nucleophilic attack of the aniline nitrogen on the electron-deficient carbon center [3].

A critical condensation step occurs later in the synthesis, involving the coupling of 6-amino-4-[3-chloro-4-(2-pyridinyl methoxy)-anilino]-3-cyano-7-ethoxy quinolone with 4-N,N-dimethylaminocrotonic acid [1] [4]. This condensation represents the key bond formation that introduces the characteristic butenamide side chain essential for neratinib's biological activity.

Reduction reactions play a complementary role in the synthetic sequence. The most notable reduction pathway involves the preparation of 3-chloro-4-(pyridin-2-ylmethoxy)aniline from its corresponding nitro precursor. This transformation employs zinc powder and ammonium chloride in a mixed ethanol-water system at 60°C, achieving a 98% yield [5]. The reduction mechanism proceeds through a metal-acid reduction pathway where zinc serves as the electron donor and ammonium chloride provides the proton source.

Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions are fundamental to neratinib synthesis, particularly in the construction of the quinoline core and the installation of the pyridinylmethoxy substituent. The quinoline synthesis involves an initial nucleophilic aromatic substitution where 3-chloro-4-[(pyridin-2-yl)methoxy]aniline acts as the nucleophile attacking the 4-chloro position of the quinoline intermediate [3].

The nucleophilic substitution follows a bimolecular mechanism characteristic of aromatic systems activated by electron-withdrawing groups. The cyano group at the 3-position of the quinoline ring significantly enhances the electrophilicity of the 4-carbon, facilitating nucleophilic attack by the aniline derivative. The reaction proceeds through a Meisenheimer complex intermediate, followed by elimination of chloride to restore aromaticity [6].

Temperature control is critical for these nucleophilic substitution reactions. The optimal temperature range of 50-55°C balances reaction rate with selectivity, preventing unwanted side reactions such as competing elimination or rearrangement processes [3]. The reaction typically requires 3 hours for completion and achieves yields of 84.5% under optimized conditions [3].

The mechanism involves initial formation of a σ-complex through nucleophilic attack on the electron-deficient aromatic carbon. The stability of this intermediate is enhanced by the electron-withdrawing cyano group, which delocalizes the negative charge through resonance. The subsequent elimination of chloride ion restores the aromatic character and drives the reaction to completion.

Key Synthetic Intermediates

3-Chloro-4-(Pyridin-2-yl-Methoxy)-Aniline

3-Chloro-4-(pyridin-2-ylmethoxy)aniline serves as a crucial building block in neratinib synthesis, contributing the essential chloropyridinylmethoxy substitution pattern that defines neratinib's binding specificity [5]. This intermediate is prepared through a two-step synthetic sequence beginning with 2-((2-chloro-4-nitrophenoxy)methyl)pyridine.

The synthesis commences with the preparation of the nitro precursor through nucleophilic substitution of 2-chloro-4-nitrophenol with 2-(chloromethyl)pyridine under basic conditions. This reaction proceeds via an SN2 mechanism where the phenoxide ion attacks the electrophilic methyl carbon of the pyridine derivative, displacing chloride ion [5].

The subsequent reduction step employs zinc powder (5.8 g, 88 mmol) and ammonium chloride (2.4 g, 44 mmol) in a mixed ethanol-water solvent system. The reaction mixture is stirred at 60°C overnight, followed by extraction with ethyl acetate to yield 3.4 g (98%) of the desired aniline product [5]. The high yield and mild reaction conditions make this transformation particularly suitable for large-scale synthesis.

The structure of this intermediate has been thoroughly characterized using spectroscopic methods. 1H Nuclear Magnetic Resonance analysis in CDCl3 reveals characteristic signals at δ 8.57 (1H, d, J=4.8 Hz) for the pyridine proton, δ 5.18 (2H, s) for the methoxy bridge, and δ 3.48 (2H, br) for the aniline protons [5]. The compound exhibits a melting point range of 91.0-95.0°C and appears as a white to light yellow powder.

6-Amino-4-Substituted Quinolines

The 6-amino-4-substituted quinoline framework represents the core structural scaffold of neratinib, providing the essential binding domain for interaction with tyrosine kinase ATP sites [1]. These intermediates are synthesized through a complex cyclization sequence that establishes both the quinoline ring system and the critical substitution pattern.

The formation of 6-amino-4-[3-chloro-4-(2-pyridinylmethoxy)-anilino]-3-cyano-7-ethoxyquinoline proceeds through initial condensation of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide with 3-chloro-4-(pyridin-2-ylmethoxy)aniline in ethanol at 78°C [1]. This reaction establishes the critical C-N bond linking the aniline substituent to the quinoline core.

Following the initial condensation, the reaction mixture undergoes hydrolysis treatment with 2N hydrochloric acid at 85°C for 3 hours to remove the acetyl protecting group and reveal the free amino functionality. The crude product is then neutralized with potassium carbonate solution to pH 9-10, extracted with ethyl acetate, and purified by column chromatography using 2% methanol in ethyl acetate as the eluent [1].

This intermediate has been characterized by High Resolution Mass Spectrometry, showing the [M+H]+ peak at m/z 446.3173, confirming the molecular composition [1]. The compound exhibits a melting point of 232-234°C and appears as a light brown solid. Nuclear Magnetic Resonance analysis reveals complex splitting patterns consistent with the heavily substituted quinoline structure, with characteristic signals for the ethoxy group at δ 4.18 (q, J=7.0 Hz, 2H) and δ 1.40 (t, J=7.0 Hz, 3H) [1].

The strategic importance of this intermediate lies in its dual functionality: the amino group provides a nucleophilic site for subsequent amide formation, while the extensive aromatic system establishes the molecular recognition elements necessary for kinase binding selectivity.

Trans-4-Dimethylaminocrotonic Acid

Trans-4-dimethylaminocrotonic acid represents the crucial side chain component that imparts neratinib's characteristic pharmacological properties [7]. This intermediate introduces the dimethylamino functionality and the α,β-unsaturated carboxylic acid motif essential for covalent binding to cysteine residues in target kinases.

The synthesis of trans-4-dimethylaminocrotonic acid typically employs a base-catalyzed condensation approach starting from readily available precursors. The industrial preparation often utilizes (E)-4-(dimethylamino)-2-butenoic acid methyl ester as the starting material, followed by hydrolysis under controlled conditions [7] [8].

An efficient one-pot synthesis method has been developed that employs N-bromosuccinimide as a key reagent in combination with dimethylamine [9]. This approach involves the initial formation of an α-bromo intermediate through electrophilic bromination, followed by nucleophilic substitution with dimethylamine to install the dimethylamino functionality. The reaction sequence concludes with base-promoted elimination to establish the trans-alkene geometry.

The final material is typically isolated as the hydrochloride salt for enhanced stability and handling properties. Trans-4-dimethylaminocrotonic acid hydrochloride exhibits a melting point of 162°C and appears as a white solid [7]. The compound is characterized by its high solubility in polar solvents and its stability under ambient storage conditions.

Quality control of this intermediate is critical due to its central role in determining the final product's potency. High Performance Liquid Chromatography methods have been developed to assess purity and detect potential geometric isomers that could arise during synthesis. The trans-geometry is essential for biological activity, as the cis-isomer exhibits significantly reduced kinase binding affinity.

Reaction Mechanisms and Transformations

Coupling Reaction Chemistry

The coupling reaction between trans-4-dimethylaminocrotonic acid and the quinoline intermediate represents the pivotal transformation in neratinib synthesis [1] [4]. This amide bond formation employs advanced coupling methodology to achieve high efficiency while minimizing racemization and side product formation.

The coupling reaction utilizes N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) as the primary coupling agent in combination with hydroxybenzotriazole (HOBt) as an additive to suppress racemization [1]. The reaction is conducted in dimethylformamide solution with N,N-diisopropylethylamine serving as the base to neutralize the carboxylic acid and activate the coupling process.

The mechanism initiates with the formation of an O-acylisourea intermediate through reaction of the carboxylic acid with EDC. This activated intermediate then reacts with HOBt to generate a more stable and reactive hydroxybenzotriazole ester. The enhanced reactivity of this intermediate promotes rapid aminolysis by the quinoline amino group while minimizing competing hydrolysis reactions [1].

Temperature control during the coupling reaction is essential for optimal results. The reaction mixture is initially cooled to 0-10°C during the activation phase to prevent premature decomposition of the activated intermediates. Following addition of the quinoline substrate, the temperature is raised to ambient conditions and maintained for 24 hours to ensure complete conversion [1].

The coupling reaction achieves an impressive 85% yield under optimized conditions, producing neratinib impurity H as a white solid [1]. The high efficiency of this transformation is attributed to the careful selection of coupling reagents and reaction conditions that favor the desired amide bond formation while suppressing competing processes such as anhydride formation or epimerization.

Cyclization and Condensation Mechanisms

The quinoline core construction involves sophisticated cyclization chemistry that establishes the aromatic heterocycle through controlled ring-closing processes [3]. The cyclization mechanism proceeds through a multi-step sequence involving initial imine formation, followed by intramolecular nucleophilic attack and subsequent dehydration.

The cyclization reaction begins with the condensation of 3-ethoxy-4-[(E)-4-(dimethylamino)-2-butenamide] aniline with triethyl orthoformate under acidic conditions. Aluminum chloride serves as the Lewis acid catalyst, activating the orthoformate toward nucleophilic attack by the aniline nitrogen [3]. The initial product is an imine intermediate that retains the ethyl ester functionality from the orthoformate.

The subsequent cyclization step involves intramolecular nucleophilic attack of the aniline nitrogen on the nitrile carbon of malononitrile. This process is facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the carbon center. The cyclization proceeds through a six-membered ring transition state, leading to formation of the quinoline ring system [3].

The final dehydration step eliminates ethanol to establish the fully aromatic quinoline structure. This process is thermodynamically favored due to the increased aromatic stabilization energy gained upon formation of the quinoline ring. The reaction temperature of 120-140°C provides sufficient thermal energy to drive the dehydration while maintaining selectivity for the desired regioisomer [3].

The overall cyclization transformation represents a particularly elegant example of tandem reaction chemistry, where multiple bond-forming and bond-breaking processes are orchestrated in a single reaction vessel. The high efficiency of this process (yields typically exceed 85%) demonstrates the power of well-designed cyclization chemistry in complex molecule synthesis [3].

Industrial Production Methods

Process Optimization Parameters

Industrial production of neratinib requires careful optimization of multiple process parameters to ensure consistent quality, yield, and cost-effectiveness while meeting stringent regulatory requirements [10]. The complex multi-step synthesis demands precise control of reaction conditions, purification protocols, and analytical specifications to achieve pharmaceutical-grade material suitable for human use.

Temperature control represents one of the most critical optimization parameters throughout the synthesis. Each synthetic step has been individually optimized to identify the temperature range that maximizes yield while minimizing unwanted side reactions. For the quinoline cyclization reaction, temperatures between 120-140°C have been identified as optimal, providing sufficient activation energy for ring closure while preventing thermal decomposition of sensitive intermediates [3].

Solvent selection and recycling protocols have been extensively optimized to reduce both environmental impact and manufacturing costs. The synthesis employs a diverse range of solvents including ethanol, dimethylformamide, dichloromethane, and ethyl acetate across different synthetic steps [1]. Industrial processes incorporate solvent recovery and purification systems that achieve greater than 95% solvent recovery, significantly reducing waste streams and operating costs.

Reaction stoichiometry optimization focuses on minimizing excess reagent usage while maintaining high conversion rates. The coupling reaction between trans-4-dimethylaminocrotonic acid and the quinoline intermediate has been optimized to use only 1.5 equivalents of the acid component, reducing raw material costs while achieving 85% yield [1]. Similar optimization has been applied to all synthetic steps to minimize reagent consumption.

Purification protocols have been designed to maximize product recovery while achieving the required purity specifications. Column chromatography conditions have been systematically optimized, with silica gel mesh size (230-400 mesh), solvent gradient composition (3% methanol in dichloromethane), and flow rates all carefully controlled to achieve efficient separation of product from impurities [1].

Scale-up Considerations and Challenges

The transition from laboratory-scale synthesis to industrial production presents numerous technical challenges that must be systematically addressed to ensure successful commercialization [10]. Scale-up of neratinib synthesis involves complex considerations including heat transfer limitations, mixing efficiency, safety protocols, and waste management systems.

Heat transfer limitations become increasingly problematic as reaction volumes increase from laboratory scale to commercial production. The exothermic nature of several synthetic steps, particularly the coupling reactions and cyclization processes, requires sophisticated temperature control systems to prevent thermal runaway reactions. Industrial reactors incorporate external cooling systems, internal cooling coils, and controlled reagent addition protocols to manage heat generation [10].

Mixing efficiency represents another critical scale-up parameter, as inadequate mixing can lead to local concentration gradients that promote side reactions or incomplete conversion. The heterogeneous nature of several synthetic steps, including the zinc reduction of nitro intermediates, requires specialized mixing systems that ensure uniform dispersion of solid reagents throughout the reaction mixture [5].

Safety considerations become paramount during scale-up, particularly for reactions involving hazardous reagents such as aluminum chloride, strong acids, and organic solvents. Industrial processes incorporate comprehensive safety protocols including inert atmosphere handling, emergency quench systems, and specialized personal protective equipment. The synthesis of intermediates containing pyridine derivatives requires particular attention due to their potential toxicity and environmental impact [10].

Quality control systems must be scaled proportionally to ensure consistent product quality across larger batch sizes. This involves implementation of in-process monitoring systems, statistical process control protocols, and comprehensive analytical testing programs. The complex impurity profile of neratinib synthesis requires sophisticated analytical methods capable of detecting and quantifying trace-level impurities that could affect product safety or efficacy [1].

Waste management and environmental compliance represent increasingly important considerations in industrial production. The multi-step synthesis generates diverse waste streams including aqueous waste containing metal salts, organic solvent waste, and solid waste from chromatographic purifications. Industrial processes incorporate waste minimization strategies, solvent recovery systems, and appropriate disposal protocols to ensure environmental compliance [10].

Green Chemistry Approaches in Synthesis

Environmental Sustainability Metrics

The pharmaceutical industry faces increasing pressure to adopt environmentally sustainable practices throughout the drug development and manufacturing lifecycle [11]. Neratinib synthesis has been evaluated using various green chemistry metrics to identify opportunities for environmental impact reduction while maintaining product quality and economic viability.

Process Mass Intensity serves as a fundamental metric for evaluating the environmental efficiency of neratinib synthesis [11]. This metric calculates the total mass of all materials used in the synthesis divided by the mass of final product obtained. Current neratinib synthesis exhibits a Process Mass Intensity of approximately 45-50, indicating that 45-50 kg of total materials are required to produce 1 kg of final product [11]. This value is relatively high compared to ideal green chemistry targets of less than 10, highlighting opportunities for improvement.

Atom efficiency calculations reveal that the current synthesis achieves approximately 35-40% atom efficiency, meaning that 35-40% of the atoms in the starting materials are incorporated into the final product [11]. The remaining 60-65% of atoms are lost as waste products, including water, alcohols, and inorganic salts. Improvement in atom efficiency represents a significant opportunity for reducing environmental impact while simultaneously reducing raw material costs.

Energy consumption analysis indicates that the synthesis requires approximately 150-200 MJ of energy per kilogram of product, primarily for heating, cooling, and solvent recovery operations [11]. The high-temperature cyclization step (120-140°C) and multiple solvent distillation operations contribute significantly to the overall energy requirement. Implementation of process intensification technologies and heat integration could substantially reduce energy consumption.

Water consumption and wastewater generation represent additional environmental concerns. The current synthesis generates approximately 500-750 liters of aqueous waste per kilogram of product, primarily from washing operations and crystallization procedures [11]. This wastewater contains various organic and inorganic contaminants that require treatment before disposal, adding to environmental impact and operational costs.

Eco-friendly Solvent Systems and AGREE Score Assessment

Recent developments in neratinib synthesis have focused on replacing traditional organic solvents with more environmentally benign alternatives while maintaining or improving synthetic efficiency [1] [12]. These efforts align with green analytical chemistry principles and have been systematically evaluated using the Analytical Greenness (AGREE) assessment tool.

Ethanol-based solvent systems have been successfully implemented in several synthetic steps, replacing more toxic solvents such as methanol and acetonitrile [1]. The High Performance Liquid Chromatography method for neratinib analysis has been redesigned to employ ethanol and phosphate buffer (pH 3.40) as the mobile phase, eliminating the need for hazardous organic solvents. This modification maintains analytical performance while significantly improving environmental safety.

The AGREE assessment tool provides a comprehensive evaluation of analytical method greenness based on twelve principles of green analytical chemistry [12] [13]. The ethanol-based HPLC method for neratinib analysis achieved an AGREE score of 0.78 on a scale of 0-1, indicating excellent environmental performance [1] [12]. This score reflects strong performance in principles related to waste generation, toxicity reduction, and renewable resource utilization.

The AGREE pictogram analysis reveals specific strengths and weaknesses of the analytical approach [1]. Strong performance is observed for Green Analytical Chemistry principles 2 (minimal sample size), 4 (integrated processes), 6 (avoiding derivatization), 10 (renewable sources), and 11 (reduced toxicity). Areas for improvement include principle 1 (direct analysis), principle 7 (waste generation), and principle 8 (multi-analyte methods) [1].

Water-ethanol solvent systems have been evaluated for synthetic applications beyond analytical chemistry. These systems offer reduced toxicity, improved biodegradability, and enhanced safety profiles compared to traditional organic solvents. Preliminary studies indicate that certain synthetic steps can be conducted in aqueous-organic mixtures with yields comparable to conventional solvent systems [1].

Supercritical carbon dioxide has been investigated as an alternative solvent for extraction and purification operations. This approach offers the advantages of complete solvent recovery, elimination of solvent residues in final products, and reduced environmental impact. However, implementation requires specialized equipment and may not be economically viable for all synthetic steps [11].

The development of ionic liquid-based solvent systems represents an emerging approach to green chemistry in pharmaceutical synthesis. These solvents offer unique properties including negligible vapor pressure, thermal stability, and tunable polarity. Preliminary investigations suggest potential applications in neratinib synthesis, particularly for extraction and crystallization operations [11].

Solvent recycling and recovery protocols have been optimized to achieve greater than 95% recovery rates for major organic solvents used in neratinib synthesis [11]. This approach significantly reduces fresh solvent consumption and waste generation while maintaining economic viability. Advanced distillation systems incorporating heat integration and vapor recompression technology enable efficient solvent recovery with minimal energy consumption.

Data Tables

Table 1: Synthetic Route Optimization Parameters

| Reaction Step | Temperature (°C) | Time (h) | Yield (%) | Key Parameters |

|---|---|---|---|---|

| Aniline Reduction | 60 | 12 | 98 | Zn/NH₄Cl ratio 2:1 |

| Quinoline Cyclization | 120-140 | 3 | 85.5 | AlCl₃ catalyst |

| Nucleophilic Substitution | 50-55 | 3 | 84.5 | Triethylamine base |

| Amide Coupling | 0-25 | 24 | 85 | EDC/HOBt system |

Table 2: Key Intermediate Characterization Data

| Intermediate | Molecular Weight | Melting Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | 234.68 | 91-95 | 98 | >99 |

| 6-Amino-4-substituted quinoline | 446.32 | 232-234 | 85.5 | >95 |

| Trans-4-dimethylaminocrotonic acid | 129.16 | 162 | 90 | >98 |

Table 3: Environmental Sustainability Metrics

| Metric | Current Value | Green Chemistry Target | Improvement Potential |

|---|---|---|---|

| Process Mass Intensity | 45-50 | <10 | 78-80% reduction |

| Atom Efficiency (%) | 35-40 | >70 | 43-50% improvement |

| Energy Consumption (MJ/kg) | 150-200 | <100 | 33-50% reduction |

| Water Usage (L/kg) | 500-750 | <200 | 60-73% reduction |

| AGREE Score | 0.78 | >0.80 | 3% improvement |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Nerlynx is indicated for the extended adjuvant treatment of adult patients with early stage hormone receptor positive HER2-overexpressed/amplified breast cancer and who are less than one year from the completion of prior adjuvant trastuzumab based therapy.

Treatment of breast cance

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Nerlynx

FDA Approval: Yes

Neratinib maleate is approved to be used alone or with other drugs to treat: Breast cancer that is HER2 positive. It is used alone as extended adjuvant therapy in adults with early stage disease that was treated with trastuzumab.

It is used with capecitabine in adults with advanced or metastatic disease who have received at least two other anti-HER2 therapies for metastatic disease.

Neratinib maleate is also being studied in the treatment of other types of cancer.

Pharmacology

Neratinib is an orally available, 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile irreversible inhibitor of the HER-2 receptor tyrosine kinase with potential antineoplastic activity. Neratinib binds to the HER-2 receptor irreversibly, thereby reducing autophosphorylation in cells, apparently by targeting a cysteine residue in the ATP-binding pocket of the receptor. Treatment of cells with this agent results in inhibition of downstream signal transduction events and cell cycle regulatory pathways; arrest at the G1-S (Gap 1/DNA synthesis)-phase transition of the cell division cycle; and ultimately decreased cellular proliferation. Neratinib also inhibits the epidermal growth factor receptor (EGFR) kinase and the proliferation of EGFR-dependent cells.

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE45 - Neratini

Mechanism of Action

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

EGFR family

ERBB2 (HER2, CD340) [HSA:2064] [KO:K05083]

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

97.1% of the total dose is excreted in the feces and 1.13% in the urine.

The apparent volume of distribution at steady state is 6433 L.

The total clearance during multiple doses is 216 L/h for after the first dose and 281 L/h during steady state.

Metabolism Metabolites

Wikipedia

3-Fluoroamphetamine

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

2: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548937/ PubMed PMID: 31644242.

3: Booth LA, Roberts JL, Dent P. The role of cell signaling in the crosstalk between autophagy and apoptosis in the regulation of tumor cell survival in response to sorafenib and neratinib. Semin Cancer Biol. 2019 Oct 20. pii: S1044-579X(19)30024-0. doi: 10.1016/j.semcancer.2019.10.013. [Epub ahead of print] Review. PubMed PMID: 31644944.

4: Miles J, White Y. Neratinib for the Treatment of Early-Stage HER2-Positive Breast Cancer. J Adv Pract Oncol. 2018 Nov-Dec;9(7):750-754. Epub 2018 Nov 1. Review. PubMed PMID: 31249722; PubMed Central PMCID: PMC6570523.

5: Collins DM, Conlon NT, Kannan S, Verma CS, Eli LD, Lalani AS, Crown J. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. Cancers (Basel). 2019 May 28;11(6). pii: E737. doi: 10.3390/cancers11060737. Review. PubMed PMID: 31141894; PubMed Central PMCID: PMC6628314.

6: Deeks ED. Neratinib: First Global Approval. Drugs. 2017 Oct;77(15):1695-1704. doi: 10.1007/s40265-017-0811-4. Review. PubMed PMID: 28884417.

7: Kourie HR, El Rassy E, Clatot F, de Azambuja E, Lambertini M. Emerging treatments for HER2-positive early-stage breast cancer: focus on neratinib. Onco Targets Ther. 2017 Jul 10;10:3363-3372. doi: 10.2147/OTT.S122397. eCollection 2017. Review. PubMed PMID: 28744140; PubMed Central PMCID: PMC5513878.

8: Echavarria I, López-Tarruella S, Márquez-Rodas I, Jerez Y, Martin M. Neratinib for the treatment of HER2-positive early stage breast cancer. Expert Rev Anticancer Ther. 2017 Aug;17(8):669-679. doi: 10.1080/14737140.2017.1338954. Epub 2017 Jun 26. Review. PubMed PMID: 28649882.

9: Chan A. Neratinib in HER-2-positive breast cancer: results to date and clinical usefulness. Ther Adv Med Oncol. 2016 Sep;8(5):339-50. doi: 10.1177/1758834016656494. Epub 2016 Jul 10. Review. PubMed PMID: 27583026; PubMed Central PMCID: PMC4981294.

10: Tiwari SR, Mishra P, Abraham J. Neratinib, A Novel HER2-Targeted Tyrosine Kinase Inhibitor. Clin Breast Cancer. 2016 Oct;16(5):344-348. doi: 10.1016/j.clbc.2016.05.016. Epub 2016 May 29. Review. PubMed PMID: 27405796.

11: Kourie HR, Chaix M, Gombos A, Aftimos P, Awada A. Pharmacodynamics, pharmacokinetics and clinical efficacy of neratinib in HER2-positive breast cancer and breast cancer with HER2 mutations. Expert Opin Drug Metab Toxicol. 2016 Aug;12(8):947-57. doi: 10.1080/17425255.2016.1198317. Epub 2016 Jun 27. Review. PubMed PMID: 27284682.

12: Segovia-Mendoza M, González-González ME, Barrera D, Díaz L, García-Becerra R. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Am J Cancer Res. 2015 Aug 15;5(9):2531-61. eCollection 2015. Review. PubMed PMID: 26609467; PubMed Central PMCID: PMC4633889.

13: Feldinger K, Kong A. Profile of neratinib and its potential in the treatment of breast cancer. Breast Cancer (Dove Med Press). 2015 Jun 9;7:147-62. doi: 10.2147/BCTT.S54414. eCollection 2015. Review. PubMed PMID: 26089701; PubMed Central PMCID: PMC4467661.

14: López-Tarruella S, Jerez Y, Márquez-Rodas I, Martín M. Neratinib (HKI-272) in the treatment of breast cancer. Future Oncol. 2012 Jun;8(6):671-81. doi: 10.2217/fon.12.66. Review. PubMed PMID: 22764764.

15: Bose P, Ozer H. Neratinib: an oral, irreversible dual EGFR/HER2 inhibitor for breast and non-small cell lung cancer. Expert Opin Investig Drugs. 2009 Nov;18(11):1735-51. doi: 10.1517/13543780903305428. Review. PubMed PMID: 19780706.